molecular formula C6H7NO B13521410 5-Hydroxycyclopent-1-ene-1-carbonitrile

5-Hydroxycyclopent-1-ene-1-carbonitrile

Cat. No.: B13521410
M. Wt: 109.13 g/mol
InChI Key: XYODDUAFKAHJBC-UHFFFAOYSA-N
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Description

5-Hydroxycyclopent-1-ene-1-carbonitrile is a versatile organic compound with the molecular formula C6H7NO It is characterized by a hydroxyl group (-OH) attached to a cyclopentene ring, which also bears a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxycyclopent-1-ene-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentadiene monoepoxide.

    Catalyst: Tetrakis(triphenylphosphine)palladium(0) is used as a catalyst.

    Solvent: The reaction is carried out in dry tetrahydrofuran (THF).

    Reaction Conditions: The mixture is stirred at room temperature and then cooled in an ice-water bath. Acetic acid is added via syringe, followed by the addition of cyclopentadiene monoepoxide solution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxycyclopent-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-oxocyclopent-1-ene-1-carbonitrile.

    Reduction: Formation of 5-hydroxycyclopent-1-ene-1-amine.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

5-Hydroxycyclopent-1-ene-1-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxycyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxycyclopent-2-en-1-one: Similar structure but with a carbonyl group instead of a nitrile group.

    Cyclopent-1-ene-1-carbonitrile: Lacks the hydroxyl group.

    5-Hydroxycyclopent-1-enecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

5-Hydroxycyclopent-1-ene-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the cyclopentene ring.

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

5-hydroxycyclopentene-1-carbonitrile

InChI

InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h2,6,8H,1,3H2

InChI Key

XYODDUAFKAHJBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C1)C#N)O

Origin of Product

United States

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